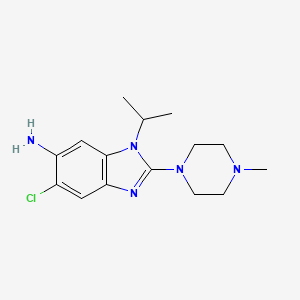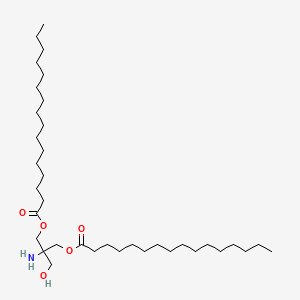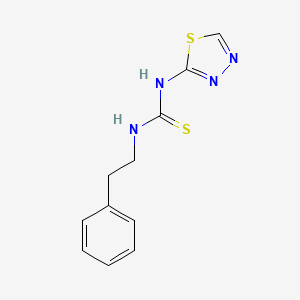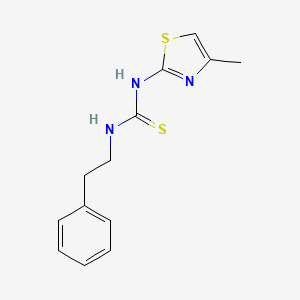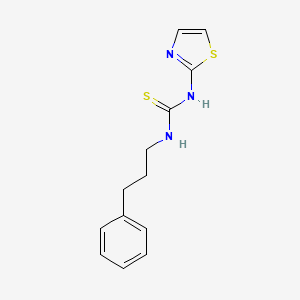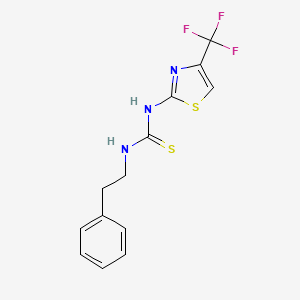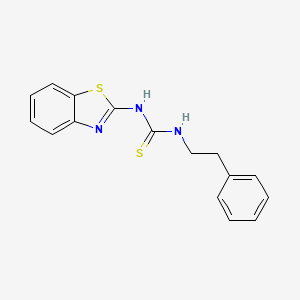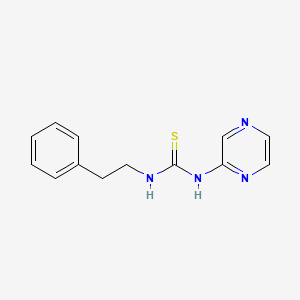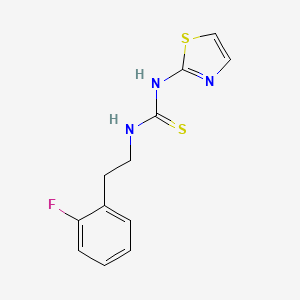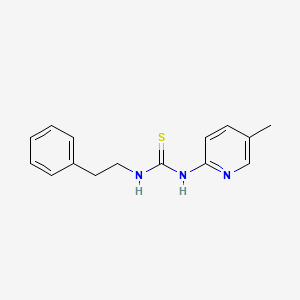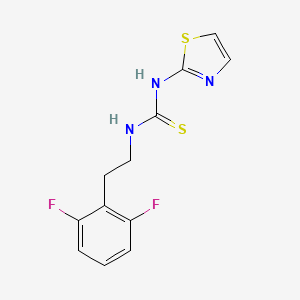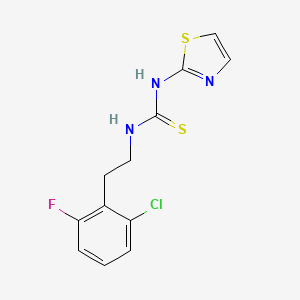
Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PT-309 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a platinum-based compound, often utilized in research and industrial applications for its stability and reactivity.
准备方法
The synthesis of PT-309 involves several steps, typically starting with the preparation of a platinum precursor. One common method involves the reaction of platinum chloride with an organic ligand under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, and the temperature is carefully monitored to ensure optimal yield. Industrial production methods often involve large-scale reactors and continuous flow systems to maintain consistency and efficiency .
化学反应分析
PT-309 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, PT-309 can react with oxidizing agents such as hydrogen peroxide or potassium permanganate to form higher oxidation state compounds. Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of lower oxidation state products. Substitution reactions typically occur with halogens or other nucleophiles, resulting in the replacement of ligands attached to the platinum center .
科学研究应用
PT-309 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and polymerization. In biology, PT-309 is studied for its potential as an anticancer agent due to its ability to form complexes with DNA, thereby inhibiting cell replication. In medicine, PT-309 derivatives are explored for their therapeutic properties, particularly in the treatment of tumors. Industrially, PT-309 is used in the production of sensors and electronic devices due to its excellent conductivity and stability .
作用机制
The mechanism of action of PT-309 involves its interaction with cellular components, particularly DNA. PT-309 forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links prevent the DNA from unwinding and replicating, ultimately causing cell death. The molecular targets of PT-309 include various enzymes involved in DNA repair and replication, making it a potent inhibitor of cell proliferation .
相似化合物的比较
PT-309 is often compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA binding, PT-309 is unique in its structural properties and reactivity. Unlike cisplatin, which forms intrastrand cross-links, PT-309 is known for forming interstrand cross-links, making it more effective in certain types of cancer. Additionally, PT-309 has shown better stability and fewer side effects compared to carboplatin and oxaliplatin .
属性
CAS 编号 |
149485-98-3 |
|---|---|
分子式 |
C12H11ClFN3S2 |
分子量 |
315.8 g/mol |
IUPAC 名称 |
1-[2-(2-chloro-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H11ClFN3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18) |
InChI 键 |
DLYWQFUMFDBURV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=S)NC2=NC=CS2)F |
其他 CAS 编号 |
149485-98-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



